molecular formula C10H10ClF2NS B14372876 2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride CAS No. 91037-64-8

2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride

Katalognummer: B14372876
CAS-Nummer: 91037-64-8
Molekulargewicht: 249.71 g/mol
InChI-Schlüssel: CYIYUGJHOAPAEL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride is a chemical compound that belongs to the class of benzothiazolium salts. This compound is characterized by the presence of a difluoromethyl group and an ethyl group attached to the benzothiazolium core. Benzothiazolium salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Vorbereitungsmethoden

The synthesis of 2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride typically involves the reaction of 2-ethylbenzothiazole with a difluoromethylating agent. One common method is the reaction of 2-ethylbenzothiazole with chlorodifluoromethane (ClCF2H) in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. Additionally, the benzothiazolium core can interact with enzymes and receptors, modulating their activity . The exact molecular pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride can be compared with other benzothiazolium salts and difluoromethylated compounds. Similar compounds include:

Each of these compounds has unique properties that make them suitable for specific applications. The choice of compound depends on the desired chemical and physical characteristics for a given application.

Eigenschaften

CAS-Nummer

91037-64-8

Molekularformel

C10H10ClF2NS

Molekulargewicht

249.71 g/mol

IUPAC-Name

2-(difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium;chloride

InChI

InChI=1S/C10H10F2NS.ClH/c1-2-13-7-5-3-4-6-8(7)14-10(13)9(11)12;/h3-6,9H,2H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

CYIYUGJHOAPAEL-UHFFFAOYSA-M

Kanonische SMILES

CC[N+]1=C(SC2=CC=CC=C21)C(F)F.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.